N-(2-Chlorophenyl)-2-((4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2S/c17-11-6-2-4-8-13(11)18-14(21)9-23-16-19-12-7-3-1-5-10(12)15(22)20-16/h1-8H,9H2,(H,18,21)(H,19,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCFPYJZRXQVLJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)SCC(=O)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-Chlorophenyl)-2-((4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and antimicrobial applications. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C24H20ClN3O2S
- IUPAC Name : this compound
- SMILES Notation : CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Cl
Anticancer Activity
Recent studies have highlighted the compound's potent anticancer properties. For instance, a study evaluated a series of quinazoline derivatives, including this compound, demonstrating significant growth inhibition against various cancer cell lines.
Key Findings:
- Cell Line Studies :
-
Mechanism of Action :
- The compound was shown to inhibit the epidermal growth factor receptor (EGFR) kinase activity, which is crucial for cancer cell proliferation and survival .
- The structure–activity relationship (SAR) indicated that modifications at specific positions on the quinazoline scaffold could enhance biological activity .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial efficacy against several pathogens.
Research Insights:
- Microbial Inhibition :
Safety and Toxicity Profile
The compound has been classified as an irritant with potential skin and eye irritation effects . This necessitates caution in handling and application, especially in therapeutic contexts.
Comparative Analysis
To better understand the potential of this compound, a comparative analysis with other quinazoline derivatives is presented below:
| Compound Name | IC50 (μM) | Target | Activity Type |
|---|---|---|---|
| Erlotinib | 0.052 | EGFR | Anticancer |
| N-(2-Chlorophenyl)-... | 0.07 | EGFR | Anticancer |
| Compound X | 0.20 | Various Bacteria | Antimicrobial |
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that derivatives of quinazolinones, including N-(2-Chlorophenyl)-2-((4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide, exhibit significant anticancer properties.
- Dual Kinase Inhibition : Research indicates that compounds with similar structures can inhibit both EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor) pathways. For instance, a study found that certain quinazolinone derivatives showed comparable activity to established drugs like sorafenib against various cancer cell lines (IC50 values ranging from 1.50 to 6.39 µM) .
Case Study 1: Quinazolinone Derivatives as Anticancer Agents
A study published in August 2024 explored a series of S-alkylated quinazolinones for their potential as dual EGFR/VEGFR inhibitors. The most active compound displayed IC50 values comparable to sorafenib and induced apoptosis significantly more than untreated controls . This highlights the potential of this compound as a lead compound for further development.
Case Study 2: Structure-Activity Relationship (SAR)
Another investigation focused on the structure–activity relationship of similar compounds, revealing that modifications at specific positions on the quinazolinone scaffold could enhance potency against targeted kinases. The study emphasized the importance of hydrophobic interactions and steric factors in determining binding affinity .
Chemical Reactions Analysis
Nucleophilic Substitution at the Acetamide Moiety
The chloroacetamide group undergoes nucleophilic substitution with amines, thiols, or hydrazines. For example:
-
Reaction with primary amines :
Conditions: DMF, KCO, room temperature (4–6 h) . -
Reaction with hydrazine :
Forms hydrazide derivatives, though competing quinazolinone ring modifications may occur under prolonged reflux .
Oxidation of the Thioether Group
The sulfur atom in the thioacetamide linkage is susceptible to oxidation:
| Oxidizing Agent | Product | Conditions | Yield (%) |
|---|---|---|---|
| HO (30%) | Sulfoxide | Ethanol, 50°C, 2 h | 65–75 |
| mCPBA | Sulfone | DCM, 0°C to RT, 4 h | 80–85 |
Oxidation enhances electrophilicity, facilitating subsequent Michael additions or cycloadditions .
Alkylation Reactions
The thioether sulfur can act as a nucleophile in alkylation:
-
Example : Reaction with methyl iodide in acetone/NaOH yields S-methyl derivatives (75–80% yield) .
-
Bulkier alkyl halides (e.g., benzyl bromide) require longer reaction times (12–24 h) .
Condensation Reactions
The acetamide’s α-carbon participates in Knoevenagel condensations:
-
Conditions : Piperidine catalyst, ethanol, reflux (8–12 h) .
-
Substituent Effects : Electron-withdrawing groups on aldehydes (e.g., NO, Cl) improve yields (Table 1).
Table 1 : Condensation yields with substituted benzaldehydes
| Aldehyde Substituent | Yield (%) |
|---|---|
| 4-NO | 78 |
| 2-Cl | 72 |
| 4-OCH | 65 |
Cycloaddition and Heterocycle Formation
The quinazolinone core enables dipolar cycloadditions:
-
With azides : Forms triazole-linked conjugates via Cu(I)-catalyzed click chemistry (85–90% yield) .
-
With nitriles : Under microwave irradiation, generates pyrimidine-fused derivatives .
Enzymatic and Biological Interactions
While not a direct chemical reaction, the compound’s structure influences tyrosinase inhibition:
-
IC50_{50}50 : 17.02 µM (against mushroom tyrosinase), outperforming kojic acid (IC = 25.75 µM) .
-
Key Interactions : Hydrogen bonding with Arg439 and hydrophobic interactions with Met637 residues .
Stability and Degradation
Comparison with Similar Compounds
Table 1: Comparison of Physicochemical Properties
*Estimated based on molecular formula C₁₆H₁₂ClN₃O₂S.
Key Observations :
SAR Highlights :
- Enzyme Inhibition : The acetamide’s aryl group critically impacts activity. For hCA I, N-(4-fluorophenyl) (KI = 548.6 nM) outperforms N-(4-fluorobenzyl) (KI = 2048 nM), emphasizing the role of hydrogen-bond acceptors .
- Anticancer Potential: Quinazolinones with electron-withdrawing groups (e.g., chloro, fluoro) show enhanced antiproliferative activity, as seen in .
- Antimicrobial Activity : Sulfamoylphenyl analogs () demonstrate potent antimicrobial effects, likely due to enhanced target binding .
Pharmacokinetic and Toxicity Considerations
- Metabolic Stability : The 2-chlorophenyl group could reduce metabolic degradation compared to methyl or methoxy substituents .
Q & A
Q. What are the standard synthetic routes for N-(2-Chlorophenyl)-2-((4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide and its analogs?
The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example:
- Step 1 : React 2-mercaptoquinazolin-4-one with 2-chloro-N-(2-chlorophenyl)acetamide in acetonitrile under KI catalysis (70–80°C, 8–12 hours) to form the thioether linkage .
- Step 2 : Purify via recrystallization (e.g., ethanol or dioxane) and confirm purity using HPLC or elemental analysis.
- Variants : Substituents on the phenyl ring or quinazolinone core can be introduced by modifying starting materials (e.g., sulfamoylphenyl groups in , allyl/fluoro substitutions in ) .
Q. Which spectroscopic techniques are critical for structural characterization?
- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1670–1700 cm⁻¹, NH stretches at ~3200–3300 cm⁻¹) .
- NMR (¹H/¹³C) : Confirms proton environments (e.g., aromatic protons at δ 6.8–8.5 ppm, methylene protons adjacent to sulfur at δ 3.8–4.2 ppm) and carbon backbone .
- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ ions) and fragmentation patterns .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding motifs (e.g., R₂²(8) dimer formation in ) .
Q. How is the compound screened for preliminary biological activity?
- Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) via broth microdilution (MIC values) .
- Anticancer Screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HepG2) to determine IC₅₀ values .
- Enzyme Inhibition : Evaluate kinase (e.g., EGFR, BRAF) inhibition via fluorescence-based assays .
Advanced Research Questions
Q. How do structural modifications influence bioactivity? (SAR Analysis)
-
Quinazolinone Core : Electron-withdrawing groups (e.g., -Cl, -F) enhance anticancer activity by increasing electrophilicity and target binding .
-
Phenyl Substituents : Ortho-chlorophenyl improves solubility and membrane permeability compared to para-substituted analogs .
-
Thioacetamide Linker : Replacing sulfur with oxygen reduces activity, highlighting the role of thioether in redox modulation .
-
Table 1 : Activity Trends in Analog Synthesis
Substituent Position Biological Activity (IC₅₀, μM) Reference 2-Chlorophenyl 12.4 (MCF-7) 4-Sulfamoylphenyl 8.9 (EGFR Inhibition) Allyl-Quinazolinone 6.7 (BRAF Inhibition)
Q. What computational methods predict binding interactions and ADMET properties?
- Molecular Docking : Use AutoDock/Vina to model interactions with kinases (e.g., quinazolinone binding to EGFR ATP pocket) .
- DFT Calculations : Analyze HOMO-LUMO gaps (e.g., 4.5–5.2 eV) to assess redox stability and charge transfer .
- ADMET Prediction : Tools like SwissADME predict moderate bioavailability (LogP ~3.2) and CYP450 inhibition risks .
Q. How to resolve contradictions in activity data across studies?
- Assay Variability : Compare MIC/IC₅₀ values under standardized conditions (e.g., pH, serum concentration) .
- Structural Purity : Impurities >2% (e.g., unreacted starting materials) can skew results; validate via HPLC and ¹³C NMR .
- Cell Line Specificity : Antiproliferative effects may vary between adherent (HeLa) vs. suspension (Jurkat) cell lines .
Methodological Tables
Table 2 : Key Synthetic Parameters
| Reaction Step | Catalyst/Solvent | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| Thioether Formation | KI/Acetonitrile | 68–91 | 170–315 |
| Purification | Ethanol | 73–87 | 197–300 |
Table 3 : Computational Results
| Parameter | Value | Method | Reference |
|---|---|---|---|
| HOMO-LUMO Gap | 4.8 eV | DFT/B3LYP-6-31G | |
| LogP | 3.2 | SwissADME | |
| Docking Score (EGFR) | -9.2 kcal/mol | AutoDock Vina |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
